molecular formula C12H7F3O B15067754 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde

Cat. No.: B15067754
M. Wt: 224.18 g/mol
InChI Key: LDUMRYQOOCZJEI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an aromatic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the naphthalene ring at the 2-position and an aldehyde group (-CHO) at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the naphthalene ring. One common method is the trifluoromethylation of naphthalene derivatives followed by formylation. The reaction conditions often involve the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate conditions.

Major Products Formed

    Oxidation: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)naphthalene-3-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde
  • 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound notable for its unique trifluoromethyl group attached to a naphthalene ring, which significantly influences its biological activity. The compound's chemical formula is C12H8F3O, with a molecular weight of approximately 224.18 g/mol. The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceuticals .

The compound exhibits distinctive electronic properties due to the electron-withdrawing nature of the trifluoromethyl group. This property affects its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic applications. The aldehyde functional group further contributes to its reactivity, allowing for various chemical transformations .

Interaction Studies

Molecular docking studies have indicated that this compound may interact with specific biological targets, influencing pathways relevant to various diseases. These interactions are crucial for understanding the compound's potential therapeutic effects .

Case Studies and Research Findings

  • Anticancer Activity : A study involving naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic activity against cancer cell lines. For instance, one derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells by arresting the cell cycle .
  • Inhibition Studies : Research has shown that the introduction of trifluoromethyl groups into aromatic compounds can enhance their potency in inhibiting specific enzymes. For example, studies on structurally related compounds have revealed improved inhibition of 5-hydroxytryptamine (5-HT) uptake when trifluoromethyl groups are present .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential interactions with proteins
Naphthalene derivative (similar structure)Induces apoptosis in cancer cells
Trifluoromethyl-substituted phenolEnhanced inhibition of 5-HT uptake

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize potential mechanisms:

  • Protein Binding : The compound's ability to bind to proteins may alter their activity, influencing cellular pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to target enzymes, increasing inhibitory potency.

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H

InChI Key

LDUMRYQOOCZJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F

Origin of Product

United States

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